N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Description
“N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “5,6-dimethyl” indicates that there are methyl groups attached to the 5th and 6th carbon atoms of the pyrimidine ring. The “N-(3-Acetylphenyl)” suggests that there is a phenyl ring with an acetyl group attached to the 3rd carbon atom, and this phenyl ring is attached to the pyrimidine ring via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the pyrimidine and phenyl rings. The presence of the acetyl group might introduce some degree of electron withdrawing character .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions typical of pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrimidine derivatives are polar due to the presence of nitrogen atoms and carbonyl groups, and they may exhibit strong absorption in the UV-visible region .Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-10(2)16-8-17-14(9)15(20)18-13-6-4-5-12(7-13)11(3)19/h4-8H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROXABGBLQETQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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